![molecular formula C27H33N3O7 B14525814 N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline CAS No. 62632-40-0](/img/structure/B14525814.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus, and a sequence of amino acids including L-valine, L-tyrosine, and L-proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium hydroxide. The protected L-valine is then coupled with L-tyrosine and L-proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protective group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Using reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
Oxidation: Formation of quinones from the tyrosine residue.
Reduction: Removal of the benzyloxycarbonyl group to yield the free peptide.
Substitution: Formation of new derivatives with different protective groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in diseases where peptide-based drugs are effective.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing the peptide to interact with its target without premature degradation. The L-valine, L-tyrosine, and L-proline residues contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another peptide with a benzyloxycarbonyl protective group, used as a proteasome inhibitor.
N-benzyloxycarbonyl-L-proline: A simpler compound used as an inhibitor of prolidase.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
62632-40-0 |
|---|---|
Molecular Formula |
C27H33N3O7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H33N3O7/c1-17(2)23(29-27(36)37-16-19-7-4-3-5-8-19)24(32)28-21(15-18-10-12-20(31)13-11-18)25(33)30-14-6-9-22(30)26(34)35/h3-5,7-8,10-13,17,21-23,31H,6,9,14-16H2,1-2H3,(H,28,32)(H,29,36)(H,34,35)/t21-,22-,23-/m0/s1 |
InChI Key |
HUMVPWSKCKVPBU-VABKMULXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


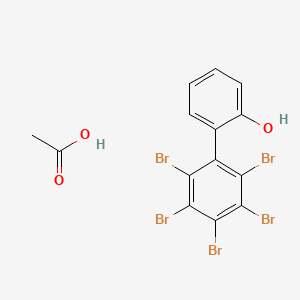
![1H-Pyrrole, 2-[(trifluoromethyl)thio]-](/img/structure/B14525749.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
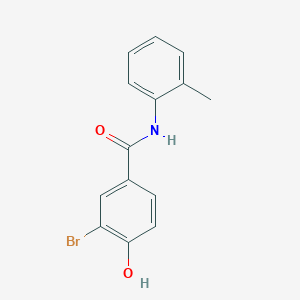
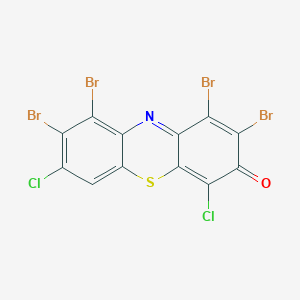
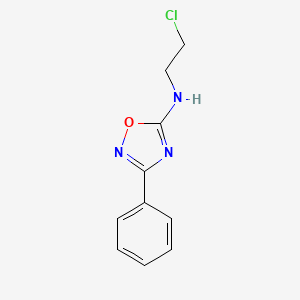
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
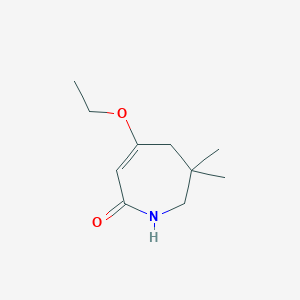
![2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14525806.png)
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
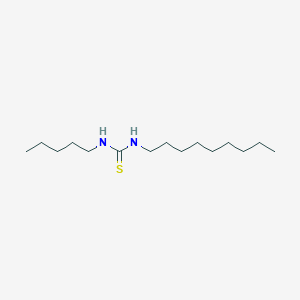
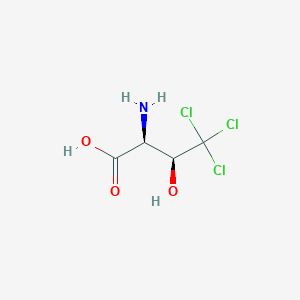
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
